molecular formula C14H8Br2N2 B14095288 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0^{2,7}.0^{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene

Cat. No.: B14095288
M. Wt: 364.03 g/mol
InChI Key: HVERKHUKERPSBH-UHFFFAOYSA-N
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Description

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene is a complex organic compound with the molecular formula C14H8N2Br2 and a molecular weight of 364.04 g/mol . This compound is characterized by its unique tetracyclic structure, which includes two bromine atoms and two nitrogen atoms. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene typically involves multi-step organic reactions. The synthetic routes often include the bromination of precursor compounds under controlled conditions. Industrial production methods may involve the use of advanced techniques such as catalytic processes and high-pressure reactors to ensure high yield and purity .

Chemical Reactions Analysis

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene involves its interaction with specific molecular targets and pathways. The bromine atoms and nitrogen atoms in the compound play a crucial role in its reactivity and binding affinity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0{10,15}]hexadeca-1(9),2(7),3,5,10(15),11,13-heptaene can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of 4,12-Dibromo-8,16-diazatetracyclo[7.7.0.0{2,7}.0

Properties

Molecular Formula

C14H8Br2N2

Molecular Weight

364.03 g/mol

IUPAC Name

3,8-dibromo-5,10-dihydroindolo[3,2-b]indole

InChI

InChI=1S/C14H8Br2N2/c15-7-1-3-11-9(5-7)13-14(17-11)10-6-8(16)2-4-12(10)18-13/h1-6,17-18H

InChI Key

HVERKHUKERPSBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C4=C(N3)C=CC(=C4)Br

Origin of Product

United States

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